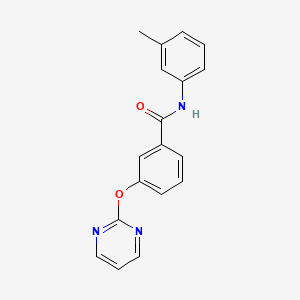

![molecular formula C16H24ClN3O2 B5604347 N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5604347.png)

N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis This compound is part of a broader class of compounds synthesized through a multi-step process involving initial reactions with substituted anilines and various chloro compounds in aqueous or polar aprotic mediums. The synthesis protocols for similar compounds involve reacting aniline derivatives with chloroacetyl chloride to form electrophiles, which are then coupled with piperazine derivatives to achieve the targeted compounds. These compounds are characterized using techniques like proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and Infra-Red (IR) spectral data, indicating a structured approach to synthesis that likely applies to our compound of interest (Raza et al., 2019).

Molecular Structure Analysis The molecular structures of these compounds are determined using 1H NMR, 13C NMR, and IR spectral data. This analytical approach ensures a comprehensive understanding of the molecular framework and the chemical environment within the compound, essential for elucidating the structure of “N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide” (Raza et al., 2019).

Chemical Reactions and Properties The chemical reactivity and properties of similar compounds have been explored through various in vitro and in vivo studies, indicating that these compounds can interact with biological targets such as tyrosinase and melanin, suggesting potential for bioactivity. This insight into the reactivity provides a basis for understanding the chemical behavior of our compound under biological conditions (Raza et al., 2019).

Physical Properties Analysis Although specific data on the physical properties of “this compound” were not directly found, the methodologies employed in similar research, such as solubility tests, melting point determination, and molecular weight measurements, are critical for assessing the physical characteristics of chemical compounds. These properties are essential for understanding the compound's behavior in various environments and applications (Raza et al., 2019).

Chemical Properties Analysis The chemical properties, including reactivity with specific enzymes or biological targets, are derived from detailed in vitro and in vivo evaluations. For compounds within this chemical family, such as their activity against tyrosinase and potential for depigmentation applications, highlight the importance of understanding the specific interactions and mechanisms at play. These insights into the chemical behavior underpin the broader applicability of the compound in various scientific and therapeutic contexts (Raza et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research into compounds with similar structural motifs, such as various N-substituted phenylpiperazines, has led to the synthesis of derivatives with significant biological activities. For instance, the synthesis and evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides have demonstrated potential as tyrosinase and melanin inhibitors. These compounds, through in vitro and in vivo studies, have shown promise in depigmentation and as candidates for developing drugs with minimal side effects due to their inhibitory potential and minimal cytotoxicity (Raza et al., 2019).

Pharmacological Effects

Another area of application involves the pharmacological evaluation of structurally related piperazine derivatives. For example, (S)-WAY 100135, a 5-HT1A receptor antagonist, has been studied for its anxiolytic-like effects in murine models, demonstrating the potential therapeutic utility of such compounds in treating anxiety disorders (Rodgers & Cole, 1994).

Antimicrobial and Antiviral Activities

Compounds featuring piperazine rings doped with other pharmacophores have been synthesized and assessed for their antimicrobial and antiviral activities. For example, urea and thiourea derivatives of piperazine doped with febuxostat have shown significant antiviral and antimicrobial properties, suggesting their utility in designing new therapeutic agents (Reddy et al., 2013).

Antitumor Properties

The synthesis of novel derivatives incorporating piperazine structures has also extended to antitumor research, with certain compounds exhibiting potent cytotoxic activities against tumor cell lines. This suggests their potential in cancer chemotherapy, highlighting the versatility of piperazine derivatives in medicinal chemistry (Naito et al., 2005).

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O2/c1-13-14(17)3-2-4-15(13)18-16(22)5-6-19-7-9-20(10-8-19)11-12-21/h2-4,21H,5-12H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFVZRUNLOYXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B5604264.png)

![N-1,3-benzothiazol-2-yl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5604283.png)

![3-(4-chlorophenyl)-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5604284.png)

![4-(4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride](/img/structure/B5604295.png)

![[(4aR*,7aS*)-4-[3-(dimethylamino)benzoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5604296.png)

![2-(1H-benzimidazol-1-yl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5604303.png)

![4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5604314.png)

![N-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5604323.png)

![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604329.png)

![ethyl 4-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5604356.png)